molecular formula C20H32 B025683 Cycloaraneosene CAS No. 110990-41-5

Cycloaraneosene

Cat. No. B025683
CAS RN: 110990-41-5
M. Wt: 272.5 g/mol
InChI Key: RROMSRXZXPWQPJ-QEEHTWDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloaraneosene is a cycloalkene hydrocarbon with the chemical formula C10H12. It is a unique compound due to its strained, highly reactive structure. Cycloaraneosene has been the subject of scientific research for its potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry.

Scientific Research Applications

Synthesis and Applications

Cycloaraneosene and its derivatives have drawn interest in synthetic chemistry, particularly in exploring strategies for constructing complex bicyclic systems. For instance, the synthesis of cycloaraneosene's core structure has been achieved through a meticulous process involving ring-closing metathesis and palladium-mediated coupling reactions. This synthesis pathway is significant for generating the central eight-membered ring and introducing exocyclic side-chains, offering a foundation for creating diverse cycloaraneosene-based compounds with potential applications in various scientific fields (Ruprah et al., 2002).

Biocatalysis and Enzymatic Functions

In the realm of enzymatic reactions and natural product biosynthesis, cycloaraneosene has demonstrated its versatility. A group of cytochrome P450 enzymes, known for their role in catalyzing complex chemical transformations, has been found to reshape the cycloaraneosene framework into a highly oxidized and rearranged sordarinane architecture. This transformation involves novel enzyme functions, such as C-C bond cleavage and selective oxidation processes, highlighting the potential of cycloaraneosene-based compounds in generating new chemical entities with unique properties (Chen et al., 2022).

Cyclodextrin Research and Industrial Applications

Cycloaraneosene's structural and functional resemblance to cyclodextrins, a class of cyclic oligosaccharides, has made it a subject of interest in various scientific explorations. Cyclodextrins, known for their ability to form inclusion complexes with small molecules, have found widespread applications across industries, including pharmaceuticals, food, cosmetics, and agriculture. The studies on cyclodextrins shed light on the potential pathways and applications for cycloaraneosene and its derivatives, indicating their capability to revolutionize multiple industrial sectors (Davis & Brewster, 2004).

properties

CAS RN

110990-41-5

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(1R,3S,11R,14R)-3,14-dimethyl-10-methylidene-6-propan-2-yltricyclo[9.3.0.03,7]tetradec-6-ene

InChI

InChI=1S/C20H32/c1-13(2)16-10-11-20(5)12-18-15(4)6-8-17(18)14(3)7-9-19(16)20/h13,15,17-18H,3,6-12H2,1-2,4-5H3/t15-,17+,18-,20+/m1/s1

InChI Key

RROMSRXZXPWQPJ-QEEHTWDDSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3(CCC(=C3CCC2=C)C(C)C)C

SMILES

CC1CCC2C1CC3(CCC(=C3CCC2=C)C(C)C)C

Canonical SMILES

CC1CCC2C1CC3(CCC(=C3CCC2=C)C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloaraneosene
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Reactant of Route 3
Cycloaraneosene
Reactant of Route 4
Cycloaraneosene
Reactant of Route 5
Cycloaraneosene
Reactant of Route 6
Cycloaraneosene

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